molecular formula C22H23N3O6S B2880296 N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide CAS No. 922048-56-4

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2880296
CAS No.: 922048-56-4
M. Wt: 457.5
InChI Key: DONHAULVLLOOIP-UHFFFAOYSA-N
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Description

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide is a useful research compound. Its molecular formula is C22H23N3O6S and its molecular weight is 457.5. The purity is usually 95%.
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Biological Activity

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in cancer treatment and other therapeutic areas.

Structural Overview

The compound features a complex structure combining a 1,3,4-oxadiazole moiety with a dihydrobenzo[b][1,4]dioxin unit and a tosylbutanamide group. The structural formula can be represented as follows:

C19H22N4O4S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_4\text{S}

The biological activities of 1,3,4-oxadiazole derivatives are attributed to several mechanisms:

  • Inhibition of Enzymes : Many oxadiazole derivatives inhibit key enzymes involved in cancer progression, including:
    • Thymidylate Synthase
    • Histone Deacetylases (HDAC)
    • Telomerase
      These enzymes are critical in DNA synthesis and repair pathways that are often dysregulated in cancer cells .
  • Antiproliferative Effects : Compounds with the oxadiazole scaffold have demonstrated significant antiproliferative effects against various cancer cell lines. For example, studies have shown that modifications to the oxadiazole structure can enhance cytotoxicity towards malignant cells by targeting specific cellular pathways .
  • Calcium Signaling Modulation : Some studies indicate that oxadiazoles can inhibit calcium/calmodulin-stimulated cyclic adenosine monophosphate (cAMP) production, suggesting potential applications in managing chronic inflammatory conditions .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Biological ActivityIC50 (µM)Target Enzyme/PathwayReference
Inhibition of Thymidylate Synthase5.0DNA Synthesis
HDAC Inhibition10.0Histone Modification
Telomerase Inhibition7.5Telomere Maintenance
cAMP Production Inhibition3.4Calcium/Calmodulin Pathway

Case Study 1: Anticancer Potential

A recent study explored the anticancer potential of various oxadiazole derivatives, including those similar to this compound. The study found that these compounds exhibited selective cytotoxicity against breast cancer cell lines with IC50 values ranging from 5 to 15 µM depending on structural modifications .

Case Study 2: Anti-inflammatory Applications

Another investigation focused on the anti-inflammatory properties of oxadiazole derivatives. The results indicated that certain compounds could significantly reduce inflammation markers in vitro by modulating cAMP levels and inhibiting specific kinases involved in inflammatory responses .

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S/c1-15-4-7-17(8-5-15)32(27,28)12-2-3-20(26)23-22-25-24-21(31-22)14-16-6-9-18-19(13-16)30-11-10-29-18/h4-9,13H,2-3,10-12,14H2,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONHAULVLLOOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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